SKF96067 - 115607-61-9

SKF96067

Catalog Number: EVT-283422
CAS Number: 115607-61-9
Molecular Formula: C21H22N2O2
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SK&F-96067 is a synthetic compound classified as a reversible inhibitor of the gastric (H+/K+)-ATPase. [ [] ] This enzyme is found in the parietal cells of the stomach and is responsible for the final step of acid secretion. [ [] ] SK&F-96067 has been used extensively in scientific research to study the mechanisms of gastric acid secretion and the development of new anti-ulcer drugs. [ [], [], [], [], [] ]

3-Carbethoxy-4-(phenylamino)quinolines

  • Compound Description: This class of compounds served as the initial scaffold for developing SK&F 96067. The 3-carbethoxy group was initially thought to be crucial for activity, potentially by influencing the orientation of the 4-arylamino group. []
  • Relevance: Replacing the 3-carbethoxy group with other substituents, particularly 3-acyl groups, led to the discovery of SK&F 96067 and other potent (H+/K+)-ATPase inhibitors. This modification highlights the importance of the 3-position substituent in modulating the activity of these compounds. []

3-Acyl-4-(arylamino)quinolines

  • Compound Description: This chemical class encompasses SK&F 96067 and represents a significant advancement in developing reversible (H+/K+)-ATPase inhibitors. These compounds exhibit potent inhibitory activity against the enzyme. [, ] Exploration of this scaffold led to the identification of derivatives with varying physicochemical properties and durations of action. []
  • Relevance: 3-Acyl-4-(arylamino)quinolines, particularly SK&F 96067, demonstrate the importance of the 3-acyl substituent for potent (H+/K+)-ATPase inhibition. The ability to modify the 8-position of the quinoline ring in this series allows for fine-tuning of pharmacological properties without compromising activity. []

8-Hydroxy-Substituted 3-Acyl-4-(arylamino)quinolines

  • Compound Description: These derivatives of the 3-acyl-4-(arylamino)quinoline scaffold possess a hydroxyl group at the 8-position of the quinoline ring. These compounds exhibit remarkably high affinity for the (H+/K+)-ATPase. []
  • Relevance: While demonstrating enhanced binding affinity compared to SK&F 96067, these hydroxylated analogs lacked adequate oral potency. This finding underscores the importance of balancing target affinity with other drug-like properties for in vivo efficacy. []

SK&F 97574

  • Compound Description: SK&F 97574 is a close analog of SK&F 96067 within the 3-acyl-4-(arylamino)quinoline class. It demonstrates good oral potency and an intermediate duration of action, longer than SK&F 96067 but shorter than irreversible inhibitors like omeprazole. []
  • Relevance: The development of SK&F 97574 showcases the successful optimization of the 3-acyl-4-(arylamino)quinoline scaffold by introducing substituents at the 8-position. This modification resulted in a compound with an improved pharmacokinetic profile compared to SK&F 96067. []

2-Aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles

  • Compound Description: This class of compounds, explored alongside SK&F 96067, also exhibits K(+)-competitive inhibition of the gastric (H+/K+)-ATPase. These compounds demonstrate potent inhibition of pentagastrin-stimulated acid secretion in rats. []
  • Relevance: The discovery of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles as (H+/K+)-ATPase inhibitors highlights the existence of alternative chemical scaffolds with similar biological activity. Comparing their structure and activity to SK&F 96067 can provide valuable insights into the pharmacophore for (H+/K+)-ATPase inhibition. []

Omeprazole

  • Compound Description: Omeprazole, a benzimidazole derivative, serves as a benchmark compound in gastric acid inhibition. It acts as an irreversible inhibitor of the (H+/K+)-ATPase. [, ]
  • Relevance: Comparing the reversible inhibition of SK&F 96067 with the irreversible mechanism of omeprazole provides context for the duration of action and potential clinical advantages of different (H+/K+)-ATPase inhibitors. [, , ]

SCH 28080

  • Compound Description: SCH 28080 belongs to the imidazopyridine class of (H+/K+)-ATPase inhibitors and exhibits potent inhibitory activity. []
  • Relevance: Similar to omeprazole, SCH 28080 provides a comparative reference point for evaluating the potency and mechanism of SK&F 96067. The diverse structures of these compounds suggest multiple binding interactions are possible within the active site of the (H+/K+)-ATPase. []

NC-1300-B

  • Compound Description: NC-1300-B is another benzimidazole-based (H+/K+)-ATPase inhibitor with structural similarities to omeprazole. []
  • Relevance: This compound further emphasizes the benzimidazole scaffold as a privileged structure for (H+/K+)-ATPase inhibition and allows for structural comparisons with SK&F 96067. []
Source and Classification

SKF96067 was initially developed by the pharmaceutical company SKF, which has a long history of producing medications targeting central nervous system disorders. The compound is classified within the broader category of psychoactive substances, specifically as a serotonin modulator. Its chemical structure allows it to interact selectively with serotonin receptors, making it a subject of interest in studies related to depression and anxiety.

Synthesis Analysis

Methods

The synthesis of SKF96067 involves several key steps that utilize organic chemistry techniques. The process typically begins with the formation of an intermediate compound through nucleophilic substitution reactions. Following this, various functional groups are introduced via electrophilic aromatic substitution or acylation methods to achieve the desired pharmacological properties.

Technical Details

  1. Starting Materials: The synthesis often starts with readily available aromatic compounds that serve as the backbone for further modifications.
  2. Reagents: Common reagents include halogenating agents, acids, and bases that facilitate the introduction of functional groups.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure

The molecular formula for SKF96067 is C19H22N2O2S, indicating a complex structure that includes aromatic rings, nitrogen atoms, and a sulfur atom. The compound's three-dimensional conformation plays a critical role in its interaction with serotonin receptors.

Data

  • Molecular Weight: Approximately 342.45 g/mol
  • Structural Features: The presence of a thioether group contributes to its lipophilicity, enhancing its ability to cross the blood-brain barrier.
Chemical Reactions Analysis

Reactions

SKF96067 undergoes various chemical reactions that are essential for its activity as a serotonin reuptake inhibitor. Key reactions include:

  1. Dealkylation: This reaction can modify the compound's potency and selectivity toward serotonin receptors.
  2. Hydrolysis: Under physiological conditions, SKF96067 may hydrolyze to form active metabolites that contribute to its therapeutic effects.

Technical Details

The stability of SKF96067 under different pH conditions is crucial for determining its bioavailability and efficacy in vivo. Studies often assess how the compound behaves in simulated gastric and intestinal environments.

Mechanism of Action

Process

SKF96067 exerts its pharmacological effects primarily through inhibition of serotonin reuptake at presynaptic neurons. By blocking the serotonin transporter, it increases extracellular levels of serotonin in synaptic clefts, thereby enhancing serotonergic neurotransmission.

Data

  • Receptor Affinity: SKF96067 shows significant binding affinity for serotonin transporter proteins.
  • Neurotransmitter Modulation: The compound's action leads to increased serotonergic activity, which is associated with improved mood and reduced anxiety symptoms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: SKF96067 typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol but exhibits limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade when exposed to extreme pH or light.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within the range expected for similar organic compounds.
Applications

Scientific Uses

SKF96067 has been primarily studied for its potential therapeutic applications in treating mood disorders such as depression and anxiety. Its selective action on serotonin pathways makes it a candidate for further research into neuropsychiatric treatments. Additionally, it serves as a valuable tool in pharmacological studies aimed at understanding serotonin dynamics and receptor interactions.

Introduction to SKF96067 in Biomedical Research

Historical Context of H+/K+-ATPase Inhibitors in Pharmacology

The development of gastric acid secretion inhibitors represents a landmark achievement in gastrointestinal pharmacology. Before the discovery of proton pump inhibitors (PPIs), acid-related disorders were managed primarily with antacids and H₂-receptor antagonists, which offered incomplete acid suppression and limited efficacy in severe cases. The identification of the gastric H⁺/K⁺-ATPase as the proton pump responsible for gastric acid secretion established this enzyme as the ultimate therapeutic target. SKF96067 emerged in the early 1990s as a pioneering member of the reversible K⁺-competitive acid pump inhibitors (P-CABs), distinguished from earlier irreversible inhibitors like omeprazole.

Biochemical characterization revealed SKF96067 (chemical name: 3-butyryl-4-(2-methylphenylamino)-8-methoxyquinoline) as a potent and specific inhibitor of gastric H⁺/K⁺-ATPase. With a molecular weight of 334.41 g/mol (C₂₁H₂₂N₂O₂) and Ki value of 0.39 ± 0.05 μM at pH 7.0, it competitively inhibits K⁺-stimulated ATPase activity with respect to the activating cation K⁺ [1] [5] [9]. Unlike irreversible PPIs that require acid activation, SKF96067 acts directly on the lumenal surface of the enzyme, binding preferentially in its protonated form at acidic pH. This pH-dependent binding mechanism translates to significantly greater potency in inhibiting steady-state acidification (IC₅₀ = 0.06 μM) compared to initial acidification rates (IC₅₀ = 0.84 μM) in gastric vesicles [1].

Table 1: Biochemical Properties of SKF96067

PropertyValueExperimental Conditions
Molecular Weight334.41 g/mol-
Ki (H⁺/K⁺-ATPase)0.39 ± 0.05 μMpH 7.0, competitive with K⁺
Selectivity Ratio32-fold vs. Na⁺/K⁺-ATPaseComparative inhibition studies
IC₅₀ (steady-state acidification)0.06 ± 0.01 μMAminopyrine accumulation assay
IC₅₀ (initial acidification)0.84 ± 0.24 μMAcridine orange quenching assay

Mechanistically, SKF96067 binds at the same site as SCH 28080, as demonstrated by mutually exclusive binding kinetics [1] [7]. This competitive inhibition occurs through interaction with the luminal K⁺-binding site, preventing K⁺ access essential for the dephosphorylation step of the enzyme cycle. This reversible mechanism represented a significant pharmacological advancement over first-generation PPIs, offering the potential for more predictable dosing without the accumulation-dependent effects characteristic of irreversible inhibitors [5] [9].

Role of SKF96067 in Calcium Signaling and Ion Channel Modulation

Beyond its canonical role as a gastric proton pump inhibitor, SKF96067 and its structural analog SKF96365 exhibit complex modulatory effects on calcium signaling pathways. These effects reveal a fascinating duality in the pharmacological profile of these compounds. While originally developed as a store-operated calcium entry (SOCE) inhibitor, SKF96365 unexpectedly demonstrates agonist activity in specific cellular contexts, particularly in pulmonary arterial smooth muscle cells (PASMCs) and spermatozoa.

In PASMCs from patients with idiopathic pulmonary arterial hypertension (IPAH), SKF96365 induces a concentration-dependent increase in cytosolic Ca²⁺ ([Ca²⁺]cyt) with an EC₅₀ of 18 μM. This response is absent in normal PASMCs and depends critically on the calcium-sensing receptor (CaSR). Pharmacological inhibition with CaSR antagonists (NPS2143 and Calhex 231) or siRNA knockdown of CaSR expression abolishes the SKF96365-induced [Ca²⁺]cyt increase [2] [6]. This discovery is particularly significant given the upregulated CaSR expression observed in IPAH-PASMCs, suggesting a pathological role for this pathway in pulmonary vascular remodeling.

In human spermatozoa, SKF96365 demonstrates dual modulatory effects on the cation channel of sperm (CatSper), the principal calcium channel governing sperm hyperactivation and acrosome reaction. Whole-cell patch clamp recordings reveal that SKF96365 induces an initial 100% enhancement of CatSper currents within 30 seconds, followed by a decay to sub-baseline levels. This biphasic effect contrasts with the stable 200% increase induced by progesterone [4]. When applied to progesterone-pre-treated sperm, SKF96365 doubles the proportion of cells exhibiting [Ca²⁺]i oscillations (from ≈30% to ≈60%), suggesting complex interactions with the progesterone signaling pathway [4]. The drug's ability to induce oscillations is critically dependent on bovine serum albumin (BSA) in the medium, indicating that the compound's effects are modulated by the biochemical microenvironment.

Table 2: Calcium Modulation Effects of SKF96365 (Analog)

Cell TypeEffectConcentrationKey Mechanism
IPAH-PASMCs[Ca²⁺]cyt increase (EC₅₀ = 18 μM)10-100 μMCaSR activation
Normal PASMCsNo effect on resting [Ca²⁺]cyt1-100 μM-
Human SpermatozoaInitial CatSper current enhancement (100%)30 μMCatSper channel modulation
Human SpermatozoaSubsequent CatSper current inhibition30 μMSecondary blocking action
Progesterone-pre-treated SpermIncreased oscillation proportion (2-fold)30 μMInteraction with progesterone pathway

The paradoxical effects of SKF compounds on calcium channels underscore the complexity of pharmacological interventions in calcium signaling. While SKF96365 inhibits SOCE in some systems, its ability to activate CatSper and CaSR pathways reveals tissue-specific and context-dependent actions that extend far beyond their original classification as channel blockers [4] [6]. These findings highlight the importance of considering off-target effects when interpreting pharmacological studies using these compounds.

Research Significance in Gastrointestinal and Pulmonary Therapeutics

The dual therapeutic implications of SKF96067 and its analogs span gastrointestinal and pulmonary medicine, representing a unique case of one compound illuminating distinct pathological pathways. In gastroenterology, SKF96067 remains a prototypical reversible proton pump inhibitor whose mechanism continues to inform drug development. The global gastrointestinal therapeutics market, valued at $39.5 billion in 2022 and projected to reach $64.5 billion by 2032, reflects the substantial clinical need for improved acid-suppressive therapies [3]. Within this market, proton pump inhibitors constitute a major segment, though newer biologics dominate the inflammatory bowel disease sector. The precise, pH-dependent mechanism of SKF96067 offers theoretical advantages over conventional PPIs, particularly in achieving rapid and predictable acid control without requiring meal-stimulated activation.

In pulmonary research, the unexpected effects of SKF96365 on CaSR signaling have revealed novel pathogenic mechanisms in pulmonary arterial hypertension (PAH). The discovery that IPAH-PASMCs exhibit enhanced CaSR expression and hyperresponsiveness to SKF96365 identifies CaSR as a potential therapeutic target. Given that PAH is characterized by pulmonary vasoconstriction and vascular remodeling due to PASMC proliferation, targeting CaSR signaling pathways could address fundamental disease mechanisms [2] [6]. The selective response in IPAH-PASMCs versus normal cells suggests a pathology-specific vulnerability that might be exploited therapeutically with minimal systemic effects.

The research significance of SKF compounds extends to methodological applications in calcium signaling research. Despite being initially classified as a SOCE inhibitor, the complex effects of SKF96365 on CatSper channels and CaSR highlight the importance of this compound as a pharmacological probe for studying cation channel function. These findings necessitate careful reinterpretation of studies where SOCE inhibition was assumed to be the sole mechanism of SKF96365 action [4] [8]. The compound serves as a powerful reminder that pharmacological tools often have unanticipated off-target effects that can either confound interpretation or reveal novel biology.

The ongoing scientific exploration of SKF96067 and its analogs demonstrates how serendipitous findings in pharmacology can open entirely new research avenues. From its rational design as a gastric proton pump inhibitor to its unexpected effects on calcium signaling in pulmonary and reproductive systems, this chemical scaffold continues to generate valuable insights into ion transport physiology and pathophysiology. Future research directions include elucidating the molecular basis for pH-dependent binding to H⁺/K⁺-ATPase, determining the structural determinants of CaSR activation by SKF96365, and exploring whether tissue-selective derivatives can be developed to target specific organs while minimizing off-target effects.

Properties

CAS Number

115607-61-9

Product Name

SKF96067

IUPAC Name

1-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]butan-1-one

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C21H22N2O2/c1-4-8-18(24)16-13-22-21-15(10-7-12-19(21)25-3)20(16)23-17-11-6-5-9-14(17)2/h5-7,9-13H,4,8H2,1-3H3,(H,22,23)

InChI Key

MAVJDLHBPIXVJL-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC

Solubility

Soluble in DMSO

Synonyms

3-butyryl-4-(2-methylphenylamino)-8-methoxyquinoline
SK and F 96067
SKF-96067

Canonical SMILES

CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.